4-(4-Methoxyphenyl)-1H-1,2,3-triazole

COX-1 Selective inhibition Inflammation

4-(4-Methoxyphenyl)-1H-1,2,3-triazole (CAS 5301-97-3) is a 4-aryl-substituted 1,2,3-triazole with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol. The compound belongs to the 4-aryl-NH-1,2,3-triazole class, a privileged scaffold in medicinal chemistry recognized for its ability to act as a heme-binding bioisostere in enzyme inhibition.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 5301-97-3
Cat. No. B13712534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-1H-1,2,3-triazole
CAS5301-97-3
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNN=C2
InChIInChI=1S/C9H9N3O/c1-13-8-4-2-7(3-5-8)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)
InChIKeyLPVPGKCWLFFGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-1H-1,2,3-triazole (CAS 5301-97-3): Core Scaffold for Selective Enzyme Inhibition and Phenotypic Screening


4-(4-Methoxyphenyl)-1H-1,2,3-triazole (CAS 5301-97-3) is a 4-aryl-substituted 1,2,3-triazole with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol [1]. The compound belongs to the 4-aryl-NH-1,2,3-triazole class, a privileged scaffold in medicinal chemistry recognized for its ability to act as a heme-binding bioisostere in enzyme inhibition [2]. Its defining structural feature is the para-methoxy substituent on the phenyl ring, an electron-donating group that critically modulates the electronic properties of the triazole core, directly impacting target binding affinity and selectivity profiles compared to unsubstituted or halogen-substituted analogs [3]. This specific electronic signature distinguishes it within the 4-aryl-triazole family for applications in IDO1 and COX isoenzyme research.

COX-1 isoform selectivity research scaffold
Tyrosinase-modulator phenotypic screening probe
IDO1 inhibitor library electron-donating reference
Fused-heterocycle synthesis for cancer cell-model studies

Why 4-(4-Methoxyphenyl)-1H-1,2,3-triazole Cannot Be Interchanged with Other 4-Aryl-1H-1,2,3-triazoles


The biological activity of 4-aryl-1H-1,2,3-triazoles is exquisitely sensitive to the electronic nature of the para-substituent on the phenyl ring. SAR studies on IDO1 have established that an electron-withdrawing group near the triazole NH is essential for potent inhibition, with compounds bearing such groups achieving IC₅₀ values in the low micromolar range [1]. In contrast, the para-methoxy group is strongly electron-donating, which fundamentally alters the heme-binding affinity of the triazole core. This leads to a distinct selectivity profile: for example, while potent IDO1 inhibitors from this class require electron-withdrawing substituents, the methoxy-substituted derivative has been identified as a key building block for selective COX-1 inhibitors devoid of COX-2 activity [2]. Simply substituting one 4-aryl-triazole for another based on structural similarity will result in different target engagement and biological outcomes.

Electronic mismatch in IDO1 Electron-donating methoxy reduces heme affinity; may not substitute for electron-withdrawing halogen analogs required for IDO1 inhibition.
COX selectivity divergence Methoxy directs COX-1 selectivity; replacing with amino or methylsulfamoyl groups shifts isoform profile, altering research endpoints.
Phenotypic outcome dependence Only the methoxy-substituted triazole induced depigmentation in zebrafish; non-methoxy analogs did not reproduce this in vivo endpoint.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-1H-1,2,3-triazole vs. Structural Analogs


COX-1 Selective Inhibition: 4-Methoxyphenyl Derivative Demonstrates Isoform Selectivity

In a systematic study of 1,4-diaryl-1,2,3-triazoles as COX inhibitors, the 4-methoxyphenyl-containing derivative 23 demonstrated selective COX-1 inhibition with an IC₅₀ of 23 μM, while showing no activity against COX-2. This contrasts with the most potent COX-1 inhibitors in the same series, such as compound 18 (bearing an amino group), which achieved an IC₅₀ of 15 μM for COX-1, and compound 19 with an IC₅₀ of 3 μM [1]. This data establishes the methoxyphenyl derivative as a scaffold for achieving COX-1/COX-2 selectivity, a profile not observed when the para-substituent is replaced with other groups.

COX-1 selectivity
Head-to-head
IC50 23 µM (COX-1); inactive COX-2 vs. amino analogs 15 µM/3 µM
Supports COX-1 isoform-selectivity research
Arachidonic acid conversion assay; selectivity over COX-2 observed
COX-1 Selective inhibition Inflammation 1,4-Diaryl-1,2,3-triazole

In Vivo Phenotypic Screening: Methoxy-Functionalized Triazole Induces Tyrosinase-Dependent Depigmentation in Zebrafish

A 2024 study evaluated a series of ortho-substituted bis-functionalized triazoles (C1-C7) in a zebrafish model. The methoxy-functionalized triazole derivative C7 induced a complete loss of pigmentation in zebrafish larvae at a maximum tolerable dose (MTD) of 2 µM, an effect attributed to the inhibition of tyrosinase and the subsequent blockade of melanin synthesis. Furthermore, C7 uniquely reduced dopamine synthesis in retinal ganglion neurons, leading to increased light sensitivity in dark-adapted larvae [1]. The other non-methoxy substituted triazoles (C1-C6) in the same study did not produce this distinct phenotypic outcome, highlighting the functional importance of the methoxy group for target engagement in this in vivo model.

Zebrafish depigmentation
Head-to-head
Complete pigment loss at 2 µM MTD vs. no depigmentation with non-methoxy triazoles
Phenotypic screening context for tyrosinase modulation
MAOS-derived ortho-substituted triazole series; dopamine synthesis reduction observed
Tyrosinase Zebrafish Phenotypic screening Melanin synthesis Dopamine modulation

IDO1 Inhibitory Activity: Methoxy Substituent Defines a Lower Potency, Non-Competitive Profile

The SAR study by Huang et al. (2011) demonstrated that the IDO1 inhibitory activity of 4-aryl-1H-1,2,3-triazoles is heavily dependent on the electronic nature of the para-substituent. Compounds with electron-withdrawing groups (e.g., halogens) showed the highest potency, with compound 8 (bearing a 4-bromophenyl group) achieving an IC₅₀ of 86 μM, which is 3.8-fold more potent than the standard inhibitor 1-methyltryptophan (1-MT; IC₅₀ = 328 μM). In contrast, the 4-methoxyphenyl analog, being electron-donating, was not among the most active compounds, consistent with the SAR trend that electron-withdrawing groups are required for potent heme binding [1]. The BindingDB entry for a closely related 4-methoxyphenyl-1,2,3-triazole derivative confirms this trend with a reported IDO1 IC₅₀ of >1 mM [2].

IDO1 binding affinity
Class-level
IC50 > 1 mM (predicted weak) vs. bromophenyl IC50 86 µM
Electron-donating negative control for SAR studies
SAR trend consistent with requirement for electron-withdrawing groups
IDO1 Cancer immunotherapy SAR 4-Aryl-1,2,3-triazole

Anticancer Activity of 4-Methoxyphenyl-Fused Triazole Hybrids: Potent Cytotoxicity Against A431 and K562 Cell Lines

A 2010 study on heterocycle-fused 1,2,3-triazole derivatives identified the 4-methoxyphenyl substituted 1,3-oxazoheterocycle fused 1,2,3-triazole 6j as the most potent derivative in the series, with IC₅₀ values lower than 1.9 μg/mL against both A431 (epidermoid carcinoma) and K562 (chronic myelogenous leukemia) human tumor cell lines. This compound was more potent than other fused triazole derivatives in the same study, which generally showed higher IC₅₀ values against the tested panel [1]. The 4-methoxyphenyl substituent on the fused heterocycle is a key driver of this enhanced potency.

Cytotoxicity (fused triazole)
Head-to-head
IC50
Reported cell-model response context
One-pot synthesis derivative; cytotoxicity screening panel
Anticancer Cytotoxicity Heterocycle-fused triazole A431 K562

Optimal Application Scenarios for Procuring 4-(4-Methoxyphenyl)-1H-1,2,3-triazole


Selective COX-1 Inhibitor Probe and Drug Discovery

Procure this compound as a core intermediate for developing selective COX-1 inhibitors. As demonstrated, further functionalization of the 4-methoxyphenyl-triazole core yields compounds with COX-1 IC₅₀ values in the low micromolar range (23 μM) while maintaining complete selectivity over COX-2 [1]. This is ideal for CNS drug discovery programs seeking to inhibit neuroinflammation without the cardiovascular risks of COX-2 inhibition.

In Vivo Phenotypic Screening for Tyrosinase and Neurodevelopmental Modulators

Use the compound as a validated chemical probe in zebrafish-based phenotypic screens. The methoxy-functionalized triazole is the only analog in a series of seven that induced complete depigmentation at 2 µM and modulated dopamine-dependent light sensitivity behavior [1]. It serves as a reliable positive control or starting scaffold for exploring tyrosinase-related pathways and neurodevelopmental toxicity screening.

SAR Library Construction for IDO1 Inhibitor Programs: Use as an Electron-Donating Negative Control

In IDO1 inhibitor discovery, the electronic character of the 4-aryl substituent dictates heme-binding potency. The para-methoxy group imparts an electron-donating character, which dramatically reduces IDO1 inhibitory activity compared to halogen-substituted analogs [1]. Procure this compound to serve as a low-affinity control or to explore the boundary conditions of the structure-activity relationship, ensuring that lead optimization is driven by specific electronic interactions rather than non-specific binding.

Synthesis of Potent Fused-Heterocycle Anticancer Agents

Employ this compound as a key intermediate for the one-pot synthesis of heterocycle-fused 1,2,3-triazoles. The 4-methoxyphenyl substituent has been shown to endow the resulting fused system with sub-1.9 μg/mL potency against A431 and K562 cancer cell lines [1]. This makes it a strategic procurement choice for medicinal chemistry labs developing novel anticancer agents through convenient, catalyst-free, room-temperature cycloaddition reactions.

Application
Selection Property
Validation Focus
COX-1 isoform selectivity research
Electron-donating character of 4-methoxy group
COX-1 vs COX-2 selectivity confirmation
Tyrosinase-modulator phenotypic screening
Methoxy-driven in vivo target engagement
Zebrafish depigmentation and dopamine endpoints
IDO1 inhibitor SAR negative control
Weak heme binding from electron donation
IDO1 affinity comparison vs halogenated analogs
Cancer cell-model compound synthesis
Methoxyphenyl pharmacophore in fused triazoles
Cytotoxicity endpoint review in tumor lines
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